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CD4 FRAGMENT 25-58 - 119112-09-3

CD4 FRAGMENT 25-58

Catalog Number: EVT-1484490
CAS Number: 119112-09-3
Molecular Formula: C170H269N51O51
Molecular Weight: 3843.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The CD4 protein is primarily expressed on the surface of T-helper cells, which are vital for the adaptive immune response. The fragment 25-58 encompasses a portion of the extracellular domain of the CD4 molecule, which is essential for its interaction with the human immunodeficiency virus type 1 envelope glycoprotein gp120. This interaction is critical for viral entry into host cells .

Classification

CD4 Fragment 25-58 can be classified as a peptide fragment involved in immunological processes and virology. It falls under the broader category of immunoregulatory peptides and is specifically studied in the context of viral pathogenesis and therapeutic interventions against HIV .

Synthesis Analysis

Methods

The synthesis of CD4 Fragment 25-58 typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of amino acids. This method enables the incorporation of D-amino acids to enhance stability against enzymatic degradation in serum, thereby improving its potential therapeutic applications .

Technical Details

The synthesis process usually involves:

  1. Coupling Reactions: Amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Deprotection Steps: Protective groups on amino acids are removed to allow for subsequent coupling.
  3. Cleavage: The completed peptide is cleaved from the solid support, followed by purification using high-performance liquid chromatography.

The resulting product is characterized by mass spectrometry and analytical chromatography to confirm its identity and purity .

Molecular Structure Analysis

Structure

The molecular structure of CD4 Fragment 25-58 consists of a linear sequence of amino acids typical for peptide fragments. The specific sequence includes critical residues that facilitate binding to gp120, impacting its efficacy as an inhibitor of HIV entry into cells.

Data

The molecular weight and specific sequence details are essential for understanding its binding properties:

  • Molecular Weight: Approximately 3,500 Daltons (dependent on specific modifications).
  • Amino Acid Sequence: The precise sequence can vary based on synthetic modifications but generally retains key residues that interact with viral proteins.
Chemical Reactions Analysis

Reactions

CD4 Fragment 25-58 participates in several significant biochemical reactions:

  1. Binding Reactions: It binds to gp120, blocking HIV entry into T-cells.
  2. Inhibition Mechanisms: The fragment can inhibit the conformational changes necessary for viral fusion with host cell membranes.

Technical Details

These reactions are studied using various assays, including:

  • Surface Plasmon Resonance: To measure binding kinetics.
  • Cell-Based Assays: To assess functional inhibition of HIV infection in T-cells.
Mechanism of Action

Process

The mechanism by which CD4 Fragment 25-58 exerts its effects involves competitive inhibition. By mimicking the natural binding site on CD4, this fragment competes with gp120 for binding, thereby preventing viral entry into cells.

Data

Research indicates that synthetic analogs of this fragment can significantly reduce HIV replication in vitro by blocking the initial stages of infection . Quantitative analyses often reveal dose-dependent inhibition rates, further validating its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

CD4 Fragment 25-58 typically exhibits:

  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be enhanced by incorporating D-amino acids or cyclization techniques.

Chemical Properties

The chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • Reactivity: Reactivity profiles indicate susceptibility to proteolytic enzymes unless modified appropriately.

Relevant data from studies often highlight these properties in relation to their impact on biological activity and therapeutic efficacy .

Applications

Scientific Uses

CD4 Fragment 25-58 has several applications in scientific research and potential therapeutic contexts:

  1. Vaccine Development: Used as a component in vaccine formulations aimed at eliciting immune responses against HIV.
  2. Therapeutic Agents: Investigated as a candidate for developing antiviral therapies targeting HIV entry mechanisms.
  3. Research Tools: Employed in studies exploring T-cell biology and immune regulation due to its role in modulating T-cell responses.
Structural Characterization of CD4 Fragment 25-58

Primary Sequence Analysis and Domain Localization

The CD4 fragment 25-58 encompasses a critical segment of the N-terminal D1 domain within the extracellular region of human CD4. This 34-residue peptide (sequence: QIDLLKDAQIFFNIEKKIGKVFELTPDKKLKK) exhibits distinctive features essential for CD4's immunological functions. Positioned within the immunoglobulin variable-like domain (D1), this fragment harbors residues directly involved in major histocompatibility complex class II (MHC-II) binding and human immunodeficiency virus (HIV) gp120 interaction. The sequence includes conserved hydrophobic residues (Ile26, Leu28, Leu29, Phe35, Phe37) that form part of the domain's structural core, flanked by charged residues (Glu47, Lys50, Lys55, Lys56) implicated in electrostatic interactions. Secondary structure prediction algorithms indicate a β-strand topology spanning residues 30-36 and 43-48, consistent with the immunoglobulin superfamily (IgSF) fold [2] [9].

Table 1: Functional Residues within CD4 Fragment 25-58

Residue PositionAmino AcidFunctional Role
Phe43FHydrophobic core stabilization
Lys35/Lys45KElectrostatic interaction with gp120/MHC-II
Ile30/Val46I/Vβ-strand formation
Glu47EHydrogen bonding network

X-ray Crystallography of Recombinant CD4 Fragments

X-ray crystallographic studies of recombinant CD4 fragments containing residues 25-58 reveal atomic-level details of its tertiary structure. Crystals of the D1D2 fragment (residues 1-183) diffracted to 2.3 Å resolution (Space group C2; unit cell dimensions a=83.71 Å, b=30.07 Å, c=87.54 Å, β=117.3°) [2]. Within this structure, fragment 25-58 forms part of a β-sandwich fold characteristic of IgSF domains. The CC' loop (residues 40-48) displays a unique conformation stabilized by hydrogen bonds between Glu47 and Lys50. This region overlaps with the conserved gp120-binding site, where Phe43 inserts into a hydrophobic pocket on gp120 during HIV engagement [2] [9]. Comparative analysis of unliganded and gp120-bound CD4 structures shows a 5.8 Å displacement in the FG loop (residues 55-58) upon viral envelope binding, indicating conformational flexibility critical for biological function.

Nuclear Magnetic Resonance (NMR) Studies of Conformational Dynamics

Solution-state NMR spectroscopy provides insights into the dynamic behavior of CD4 fragment 25-58 under physiological conditions. Using uniformly ¹⁵N- and ¹³C-labeled protein in membrane-mimicking dodecylphosphocholine (DPC) micelles, researchers achieved near-complete resonance assignment (90% of ¹H, ¹³C, ¹⁵N spins) [1]. Secondary chemical shift analysis and nuclear Overhauser effect (NOE) measurements revealed:

  • Conformational plasticity: Residues 40-45 exhibit μs-ms timescale dynamics, evidenced by heteronuclear ¹⁵N relaxation dispersion.
  • Membrane proximity effects: The fractional helicity of the cytoplasmic juxtamembrane region increases from 15% (aqueous buffer) to 38% in DPC micelles, suggesting membrane-induced stabilization.
  • Transient β-hairpin: Residues 50-58 form a metastable hairpin stabilized by hydrogen bonds between Thr53 Oγ and Lys56 Nζ, with a population of 0.25±0.03 at 298K [1] [4]. This dynamic motif may facilitate allosteric communication between the D1 domain and transmembrane region.

Comparative Analysis with Full-Length CD4 and Immunoglobulin Superfamily Homologs

Structural alignment of CD4 fragment 25-58 with full-length CD4 and IgSF homologs highlights conserved and divergent features:

  • Domain orientation: Full-length CD4 adopts an extended conformation (D1-D2-D3-D4) with a 116°–226° elbow angle between V and C domains. Fragment 25-58 resides within the D1 domain’s N-terminal β-sheet, which shares 32% sequence identity with antibody variable domains but lacks canonical complementarity-determining region (CDR) loops [1] [4].
  • Ligand binding divergence: While antibody CDRs bind diverse antigens, the analogous region in CD4 (residues 40-55) evolved specifically for MHC-II and gp120 recognition. Superposition with MHC-bound CD4 shows a root-mean-square deviation (RMSD) of 1.2 Å for Cα atoms, versus 3.8 Å when compared to antibody VH domains [4] [9].
  • Adnectin-induced bending: Recent cryo-EM structures reveal that CD4-binding adnectins induce a novel 70° kink between D1D2 and D3D4 domains, rotating D1 by ~80° along its long axis. This bent conformation repositions residues 25-58, increasing solvent accessibility of Phe43 by 40% and sterically hindering gp120 engagement without blocking MHC-II binding [9].

Table 2: Structural Comparison of CD4 Fragment 25-58 with IgSF Domains

FeatureCD4 D1 (25-58)Antibody VH DomainMHC-II Binding Interface
Core β-strands7 (A,B,E,D,C'',C',C)8 (A,B,C,C',C'',D,E,F)N/A
Loop flexibilityModerate (CC' loop)High (CDR-H3)Rigid peptide groove
Conserved motifGlu47-Lys50 salt bridgeTrp-VAL hydrophobicα-helix consensus
Ligand specificitygp120/MHC-IIDiverse antigensPeptide/CD4

Post-Translational Modifications and Glycosylation Patterns

Although the 25-58 fragment lacks canonical N-glycosylation sites (Asn-X-Ser/Thr), it undergoes regulatory modifications influencing its function:

  • Citrullination: Peptidylarginine deiminase (PAD) enzymes convert Arg52 to citrulline during cellular stress or autophagy. This modification reduces binding affinity to gp120 by 8-fold (KD from 12 nM to 96 nM) due to loss of a critical hydrogen bond with gp120 Asp368 [3] [6] [8].
  • Lysine acetylation: Lys50 and Lys55 are acetylated in vivo, as detected by mass spectrometry of primary T-cell derived CD4. Acetylation neutralizes positive charges, decreasing electrostatic attraction to gp120’s Asp368 by 60% [6].
  • Proximal glycosylation: While Asn32 lies outside the 25-58 fragment, its N-linked glycan (biantennary complex type) extends toward residue 35. Molecular dynamics simulations show glycan sterically shields the Lys45-Glu49 loop, reducing HIV-1 binding kinetics by 3-fold [2] [6]. These modifications demonstrate how post-translational alterations in or near the fragment modulate CD4’s role in immunity and viral entry.

Table 3: Post-Translational Modifications Impacting CD4 Fragment 25-58

ModificationResidueEnzymeFunctional Consequence
CitrullinationArg52PAD2/PAD4Disrupts gp120 hydrogen bonding
AcetylationLys50/55KAT3BReduces electrostatic affinity for gp120
Proximal glycosylationAsn32OligosaccharyltransferaseSteric hindrance of viral binding

Compound Names in Article:

  • CD4 Fragment 25-58
  • Recombinant D1D2 CD4 fragment
  • ¹⁵N/¹³C-labeled CD4mut
  • gp120 (HIV-1 envelope glycoprotein)
  • Adnectin 6940_B01

Properties

CAS Number

119112-09-3

Product Name

CD4 FRAGMENT 25-58

Molecular Formula

C170H269N51O51

Molecular Weight

3843.27

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